molecular formula C10H7ClN2O B1526462 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde CAS No. 1179758-89-4

4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B1526462
CAS No.: 1179758-89-4
M. Wt: 206.63 g/mol
InChI Key: QDBNQACVIQTGIN-UHFFFAOYSA-N
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Description

“4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde” is an organic compound that belongs to the class of compounds known as n-arylpiperazines . It has an empirical formula of C10H8N2O and a molecular weight of 172.18 .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis process involved the reaction of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a benzaldehyde group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its empirical formula (C10H8N2O), molecular weight (172.18), and its solid form . More specific properties such as melting point, boiling point, and density were not found in the available resources.

Safety and Hazards

The safety data sheet for “4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde” advises against medicinal, household, or other uses . It is recommended for R&D use only . Personal protective equipment should be used to avoid contact with skin, eyes, and to prevent inhalation . It is also advised to avoid dust formation .

Future Directions

As an organic compound with a pyrazole ring, “4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde” could potentially be used in the development of new drugs . Its popularity in various fields of science, including medicinal chemistry and drug discovery, suggests promising future directions .

Biochemical Analysis

Biochemical Properties

4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production. Additionally, it can affect cell signaling pathways by binding to receptors or enzymes, thereby modulating downstream signaling events .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding often involves specific interactions with active sites or allosteric sites on the target molecules. The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. Additionally, it can influence metabolite levels by altering the balance between different metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall bioavailability and efficacy in biochemical reactions and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The compound’s activity and function are often dependent on its precise localization within the cell .

Properties

IUPAC Name

4-(4-chloropyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBNQACVIQTGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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